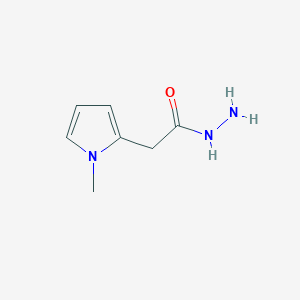

2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrol-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10-4-2-3-6(10)5-7(11)9-8/h2-4H,5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUDAKQYIYHYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365764 | |

| Record name | 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-17-3 | |

| Record name | 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Methyl 1h Pyrrol 2 Yl Acetohydrazide and Its Derivatives

Direct Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide

The direct synthesis of this compound is most commonly achieved through the reaction of a corresponding ester with hydrazine (B178648) hydrate.

Condensation Reactions with Hydrazine Hydrate

The primary method for the synthesis of this compound involves the condensation of an appropriate ester, such as methyl or ethyl 2-(1-methyl-1H-pyrrol-2-yl)acetate, with hydrazine hydrate. naturalspublishing.comsemanticscholar.org This reaction is typically carried out in an alcoholic solvent, like absolute ethanol (B145695), and often requires heating under reflux for several hours to ensure complete conversion. naturalspublishing.com The general mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol and the formation of the desired acetohydrazide. This method is widely applicable for the synthesis of various acid hydrazides from their corresponding esters. naturalspublishing.comsemanticscholar.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Factors such as the choice of solvent, reaction temperature, and reaction time play a significant role. While ethanol is a common solvent, other alcohols or solvent systems can be explored. naturalspublishing.comsemanticscholar.org The temperature is typically elevated to reflux to drive the reaction to completion. naturalspublishing.com The reaction progress is often monitored using techniques like thin-layer chromatography (TLC). naturalspublishing.com Upon completion, the product is usually isolated by cooling the reaction mixture, which often leads to the precipitation of the solid hydrazide. naturalspublishing.com Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol. naturalspublishing.com

Derivatization Strategies and Pathways

This compound serves as a versatile building block for the synthesis of a wide range of derivatives, primarily through reactions involving the terminal hydrazide group.

Formation of Hydrazones via Condensation with Carbonyl Compounds

A prominent derivatization strategy is the condensation of this compound with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. organic-chemistry.orgnih.govmdpi.com This reaction is typically acid-catalyzed and involves the formation of a C=N double bond. chemmethod.com The resulting hydrazones often exhibit interesting biological activities and serve as intermediates for further synthetic transformations. nih.gov The reaction conditions for hydrazone formation are generally mild, often involving stirring the reactants in a suitable solvent like ethanol at room temperature or with gentle heating. mdpi.comnih.gov

Table 1: Examples of Hydrazone Synthesis from Hydrazides

| Hydrazide Reactant | Carbonyl Reactant | Solvent | Conditions | Product Type |

| 4-Hydroxybenzoic acid hydrazide | Various aldehydes | Not specified | Not specified | Hydrazide-hydrazones |

| 2-Arylquinoline-4-carboxylic acid hydrazide | Not specified | Not specified | Not specified | Hydrazide-hydrazones |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Substituted aldehydes | Ethanol (96%) | Reflux for 3 h | Hydrazide-hydrazone derivatives |

| 3-Amino-1,2,4-triazole | N-methyl pyrrole-2-carboxyaldehyde | Methanol | Reflux for 5 h | Schiff base |

This table provides a summary of reaction conditions for the synthesis of hydrazones from various hydrazides and carbonyl compounds.

Synthesis of Thiosemicarbazides and Related Hydrazinecarbothioamides

Another important derivatization pathway involves the reaction of this compound with isothiocyanates to yield thiosemicarbazides. mdpi.com This reaction typically proceeds by heating the reactants in a suitable solvent like methanol. mdpi.com The resulting thiosemicarbazide (B42300) derivatives contain the characteristic N-C(=S)-N linkage and are valuable precursors for the synthesis of various heterocyclic compounds. scribd.com The general method involves the addition of the hydrazide to the isothiocyanate, followed by heating to facilitate the reaction. mdpi.com

Table 2: Synthesis of Thiosemicarbazides

| Hydrazide Reactant | Isothiocyanate Reactant | Solvent | Conditions | Product Type |

| 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide | Phenyl, p-tolyl, p-methoxyphenyl isothiocyanates | Methyl alcohol | Heating to boiling | 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides |

| Carvacrol-based acetohydrazide | Various aryl isothiocyanates | Not specified | Not specified | Thiosemicarbazide derivatives |

This table outlines the synthesis of thiosemicarbazides from the reaction of hydrazides with isothiocyanates.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Triazolines, Pyridinones, Chromenes)

The hydrazide and its derivatives, particularly hydrazones and thiosemicarbazides, can undergo intramolecular cyclization reactions to form a variety of fused heterocyclic systems. These reactions are often promoted by specific reagents or conditions and lead to the formation of five- or six-membered rings fused to the pyrrole (B145914) nucleus or other parts of the molecule.

Triazolines and Triazoles: Hydrazones can be converted to 1,2,4-triazolines through [3+2] cyclization reactions, which can be induced by visible light. rsc.org These triazolines can be further oxidized to form stable 1,2,4-triazoles. rsc.org Thiosemicarbazides can also be cyclized to form triazolethiones. scribd.com For instance, treatment of thiosemicarbazides with a base like sodium hydroxide (B78521) can lead to the formation of 4-phenyl-1,2,4-triazoline-5-thiones. scribd.com

Pyridinones: Pyrrole derivatives can be involved in cyclocondensation reactions to form pyrrolo[3,4-d]pyridazinones. scielo.brresearchgate.net For example, a ketoester containing a pyrrole ring can react with hydrazine hydrochloride to yield a pyrrolo[3,4-d]pyridazin-1-one structure. scielo.brresearchgate.net

Chromenes: While direct cyclization of this compound to chromenes is not explicitly detailed, related multicomponent reactions can lead to the formation of chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov These complex structures are assembled through a sequence of reactions that may involve intermediates amenable to cyclization. nih.gov

Incorporation into Complex Molecular Architectures with Aromatic and Heteroaromatic Moieties

The acetohydrazide group of this compound serves as a versatile chemical handle for synthesizing more complex molecular structures. A primary method for this is through condensation reactions with various aldehydes and ketones, leading to the formation of hydrazones. This approach allows for the straightforward introduction of diverse aromatic and heteroaromatic rings onto the pyrrole scaffold.

The reaction typically involves the condensation of the hydrazide with an appropriate aldehyde, often catalyzed by a small amount of acid. nih.gov This methodology has been successfully employed to create derivatives bearing substituted phenyl rings. For instance, the reaction of this compound with 2,6-dichlorobenzaldehyde (B137635) yields N'-(2,6-dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. sigmaaldrich.com Similarly, derivatives featuring a 4-chlorobenzylidene moiety have been synthesized. nih.gov

This synthetic strategy extends to the incorporation of other heterocyclic systems. Studies have shown the successful condensation of pyrrole-based hydrazides with heteroaromatic aldehydes, such as substituted pyrrole aldehydes, to generate complex molecules containing multiple heterocyclic units. nih.gov In one such study, a pyrrole carbohydrazide (B1668358) was reacted with various α- and β-pyrrole aldehydes, including diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate and ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, to produce the corresponding pyrrole hydrazones in good yields. nih.gov This demonstrates the utility of the acetohydrazide as a building block for creating elaborate, multi-target agents by linking different pharmacologically active heterocyclic systems. nih.gov

The synthesis of these complex derivatives is often straightforward, with the resulting hydrazones precipitating from the reaction mixture and being purified by simple filtration and recrystallization. nih.govnih.gov

Table 1: Examples of this compound Derivatives with Aromatic/Heteroaromatic Moieties

| Derivative Name | Reactant Aldehyde | Moiety Incorporated | Reference |

|---|---|---|---|

| N'-(2,6-dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide | 2,6-Dichlorobenzaldehyde | Aromatic (Dichlorophenyl) | sigmaaldrich.com |

| Ethyl-5-(4-bromophenyl)-1-(1-(2-(4-chlorobenzylidene)-hydrazineyl)-2-isopropyl-1-oxopropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate (vh1) | 4-Chlorobenzaldehyde | Aromatic (Chlorophenyl) | nih.gov |

| Diethyl(E)-5-((2-(2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoyl)hydrazineylidene)methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (1A) | Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | Heteroaromatic (Pyrrole) | nih.gov |

Advanced Synthetic Approaches

Microwave-Assisted Synthetic Protocols for Efficient Derivatization

Modern synthetic chemistry increasingly utilizes advanced techniques to improve reaction efficiency, reduce environmental impact, and accelerate the drug discovery process. Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering significant advantages over conventional heating methods for the derivatization of heterocyclic compounds, including those based on this compound. nih.govbeilstein-journals.orgmdpi.com

The application of microwave irradiation has been shown to dramatically reduce reaction times and enhance product yields in the synthesis of pyrrole-based hydrazide-hydrazones. nih.gov For instance, the synthesis of Schiff bases from a pyrrole hydrazide and various aromatic aldehydes under conventional heating required 30–50 minutes. nih.gov In contrast, when the same reactions were performed using microwave irradiation, the required time was reduced to just 1–3 minutes, with an accompanying increase in yield. nih.gov

This efficiency is not limited to the final condensation step. The formation of the initial hydrazide from its corresponding ester, a process known as hydrazinolysis, can be exceptionally slow under conventional reflux conditions, sometimes requiring up to 96 hours. nih.gov The use of a microwave reactor can shorten this step to as little as one hour. nih.gov This acceleration is a common feature of microwave-assisted organic synthesis, which has been successfully applied to a wide range of heterocyclic systems. omicsonline.orgbeilstein-journals.org

The benefits of this advanced protocol are clear: it provides a highly efficient, rapid, and high-yielding pathway to novel pyrrole derivatives. nih.gov By significantly shortening synthesis times, microwave-assisted protocols facilitate the rapid generation of compound libraries for biological screening and further development. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrrole Hydrazide-Hydrazones

| Compound | Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrole Hydrazide (vh0) | Conventional | 96 hours | 55 | nih.gov |

| Pyrrole Hydrazide (vh0) | Microwave-Assisted | 1 hour | 87 | nih.gov |

| Hydrazide-Hydrazone (vh1) | Conventional | 30-50 minutes | 76 | nih.gov |

Pharmacological and Biological Activity Spectrum

Antimicrobial Activity

Derivatives of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide have demonstrated notable efficacy against various microbial pathogens, including bacteria and fungi. These findings highlight the potential of the pyrrole-hydrazide moiety as a pharmacophore in the development of new antimicrobial agents.

A number of studies have reported the synthesis of pyrrole (B145914) derivatives with activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrrole-2-carboxamide derivatives have shown effectiveness against both types of bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 1.05 to 12.01 μg/mL. nih.gov The introduction of different substituents on the pyrrole ring has been shown to influence the antibacterial potential of these compounds. nih.gov Hydrazone derivatives, a class of compounds often synthesized from hydrazides, are also recognized for their antibacterial properties. nih.gov Some synthesized pyrazole (B372694) derivatives linked to an acetohydrazide structure were found to be efficient antimicrobial agents. researchgate.net Specifically, two compounds from a series of synthesized pyrazolo-1,2-benzothiazine acetamides exhibited selective antibiotic activity against Staphylococcus aureus. beilstein-journals.org One of these compounds demonstrated potent activity against different strains of S. aureus with MIC90 values as low as 8.0 μg/mL. beilstein-journals.org

Table 1: Antibacterial Activity of Selected Pyrrole and Hydrazone Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/MIC90) | Reference(s) |

|---|---|---|---|

| Pyrrole-2-carboxamide derivatives | Gram-positive and Gram-negative strains | 1.05-12.01 µg/mL | nih.gov |

| Pyrazolo-1,2-benzothiazine acetamides | Staphylococcus aureus | MIC90 = 8.0 µg/mL and 16 µg/mL | beilstein-journals.org |

| 1,2,3-Thiadiazole derivative | Staphylococcus aureus strains | MBC = 3.91–62.5 µg/mL | mdpi.com |

| Pyrrole-2-carboxylate derivative (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |

The antifungal potential of derivatives based on the this compound framework has been explored, with promising results against various fungal pathogens. researchgate.net Specifically, aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives have been synthesized and tested against Candida albicans and other Candida species. nih.gov One of the most potent derivatives, 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane, exhibited antifungal activities comparable to ketoconazole. nih.gov Furthermore, 2-acylhydrazino-5-arylpyrroles have demonstrated very good antifungal activities against Candidae, with MIC values in the range of 0.39-3.12 microg/mL. researchgate.net Hydrazine-based compounds, including derivatives of 5-pyrrolidine-2-one, have also been identified as effective antifungal agents against a variety of fungal strains, including non-albicans Candida species. mdpi.com

The fight against tuberculosis has also benefited from the exploration of pyrrole and hydrazone derivatives. Hydrazones, in particular, are a well-known class of compounds with antitubercular activity. nih.gov For example, a series of pyrrole hydrazones were evaluated in vitro as inhibitors of Mycobacterium tuberculosis H37Rv, with some compounds showing significant activity. researchgate.net One study highlighted a pyrrole-2-carboxylate derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), which was found to have an MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov Additionally, certain salicylic (B10762653) acid derivatives have shown potential as anti-TB drugs by disrupting the internal pH of Mycobacterium tuberculosis. nih.gov

Anticancer and Antiproliferative Effects

Beyond their antimicrobial applications, derivatives of this compound have been investigated for their potential as anticancer agents. These studies have revealed a broad spectrum of cytotoxic and antiproliferative activities against various cancer cell lines.

A diverse array of derivatives originating from the this compound scaffold has demonstrated cytotoxic effects against a panel of human tumor cell lines. nih.gov For instance, novel pyrrole-based carbohydrazides and their corresponding hydrazones have been synthesized and evaluated for their antiproliferative activity. nih.gov Similarly, a novel class of acetylhydrazone derivatives containing 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moieties showed antitumor activities against A549 (lung), HCT116 (colon), HepG2 (liver), PC-9 (lung), and A375 (melanoma) cancer cell lines. nih.gov Some of these compounds displayed excellent cancer inhibitory activity with IC50 values in the range of 4-17 μM. nih.gov Furthermore, pyrazole derivatives have been synthesized and shown to possess antitumor properties. nih.gov

Specific derivatives have shown promising activity against particular cancer cell lines. For example, a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and its metal complexes were evaluated for their anticancer activities against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. mdpi.com One of the manganese complexes exhibited potential activity with concentrations of 654.31 μM against HT29 and 794.37 μM against A549 cells. mdpi.com Another nickel complex showed significant activity against the HT29 cancer cell line with an IC50 value of 1064.05 μM. mdpi.com

In other research, novel pyrrole hydrazones were tested for their antiproliferative activity on melanoma (SH-4) cells. nih.gov One particular compound was identified as the most selective, exhibiting very good antiproliferative activity with an IC50 of 44.63 ± 3.51 μM. nih.gov This compound's cytotoxic effect was linked to its ability to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov Additionally, two new pyrazole derivatives were tested against the A549 lung cancer cell line, with one compound showing an effective concentration (EC50) of 220.20 µM and demonstrating potential for the treatment of lung cancer. nih.gov

Table 2: Cytotoxic Activity of Selected Derivatives Against Human Cancer Cell Lines

| Derivative Class/Compound | Cancer Cell Line(s) | Activity (IC50/EC50) | Reference(s) |

|---|---|---|---|

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Manganese Complex | Human Colon Adenocarcinoma (HT29) | 654.31 µM | mdpi.com |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Manganese Complex | Human Lung Cancer (A549) | 794.37 µM | mdpi.com |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Nickel Complex | Human Colon Adenocarcinoma (HT29) | 1064.05 µM | mdpi.com |

| Pyrrole Hydrazone Derivative | Melanoma (SH-4) | 44.63 ± 3.51 µM | nih.gov |

| Pyrazole Derivative | Human Lung Adenocarcinoma (A549) | 220.20 µM | nih.gov |

| Acetylhydrazone Derivatives | A549, HCT116, HepG2, PC-9, A375 | 4-17 µM | nih.gov |

Neurological and Central Nervous System Activities

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for drugs targeting the central nervous system. Derivatives have shown promise in a range of neurological applications, from enzyme inhibition relevant to neurodegenerative diseases to anticonvulsant effects.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B Selectivity)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of neurotransmitters. The inhibition of MAO-B is a key strategy in the management of Parkinson's disease, as it increases the levels of dopamine (B1211576) in the brain. mdpi.com Several studies have highlighted the potential of pyrrole derivatives as potent and selective MAO inhibitors. nih.govacs.orgnih.govacs.org

For example, a series of novel pyrrole derivatives were synthesized and evaluated for their ability to inhibit both MAO-A and MAO-B. nih.govacs.org Within this series, certain compounds demonstrated high selectivity for either MAO-A or MAO-B. nih.govacs.org Notably, a novel pyrrole-based hydrazide, designated as vh0 , was identified as a selective MAO-B inhibitor with an IC₅₀ value of 0.665 µM. mdpi.comnih.gov This compound also displayed a significant lack of inhibition towards MAO-A, highlighting its selectivity. mdpi.com The structure of vh0, being a pyrrole-based hydrazide, bears a resemblance to this compound, suggesting that the latter may also possess MAO inhibitory properties.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease, as it helps to alleviate the cognitive symptoms associated with the condition. nih.gov The pyrrole structure has been incorporated into molecules designed as AChE inhibitors. nih.govnih.govresearchgate.netresearchgate.net

Research has led to the discovery of pyrrole derivatives that act as selective butyrylcholinesterase (BChE) inhibitors, an enzyme also involved in acetylcholine metabolism, while sparing AChE. nih.govresearchgate.net Conversely, other studies have focused on developing dual-binding site AChE inhibitors. nih.gov A study on novel pyrrole derivatives for Alzheimer's disease identified the pyrrole-based hydrazide vh0 as a moderate AChE inhibitor, with an IC₅₀ of 4.145 µM, in addition to its MAO-B inhibitory activity. mdpi.comnih.gov This dual activity is a highly sought-after feature in the development of multi-target drugs for complex neurodegenerative diseases. mdpi.com

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new anticonvulsant drugs with improved efficacy and fewer side effects. saspublishers.com Hydrazone derivatives, a chemical class that includes this compound, have been extensively investigated for their anticonvulsant properties. saspublishers.com

Numerous studies have confirmed that molecules containing the hydrazone moiety (-NHN=CH-) are effective as anticonvulsants. saspublishers.com For instance, a series of aryl acid hydrazones were synthesized and evaluated for anticonvulsant activity, with some compounds showing a protective index significantly greater than the standard drug phenytoin. saspublishers.com The anticonvulsant activity of these compounds is often assessed using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov The broad anticonvulsant potential of the hydrazone class suggests that this compound warrants investigation in this area. saspublishers.comresearchgate.net

Other Reported Biological Activities

The pyrrole ring and its derivatives have been associated with a wide array of other biological activities, underscoring the versatility of this heterocyclic structure in medicinal chemistry. researchgate.net While the primary focus of this article is on the anti-inflammatory and neurological potential, it is worth noting that various pyrrole-containing compounds have been investigated for other therapeutic applications.

The general structure of this compound, with its combination of a hydrophobic pyrrole ring and a hydrophilic hydrazide group, suggests potential interactions with various biological systems. nih.gov This dual nature can influence its pharmacokinetic and pharmacodynamic properties. nih.gov Further research is needed to fully explore the complete biological profile of this specific compound and to determine if it exhibits other activities reported for the broader class of pyrrole derivatives.

Antidiabetic Applications

The global prevalence of diabetes mellitus has spurred intensive research into novel therapeutic agents. Pyrrole and its fused heterocyclic derivatives have emerged as a promising scaffold for the development of antidiabetic drugs. These compounds have been investigated for their ability to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase.

Furthermore, research into pyrrolopyrimidines has identified them as potential anti-diabetic agents. These findings underscore the therapeutic potential of pyrrole-containing compounds in the management of diabetes. The structural features of this compound, combining the pyrrole ring with a hydrazide linker, make it a candidate for further investigation in this area.

Table 2: Antidiabetic Activity of Related Hydrazide and Pyrrole Derivatives

| Compound/Derivative Class | Target | Assay | Key Findings | Reference |

| Acetohydrazide Compounds | α-amylase | In vitro inhibition | Concentration-dependent inhibition of α-amylase activity. | nih.gov |

| Pyrrolidine (B122466) Derivatives | α-amylase and α-glucosidase | In vitro inhibition | Some derivatives showed significant inhibitory activity against both enzymes. | researchgate.net |

| Pyrrolopyrimidines | Not specified | General review | Identified as a class of compounds with potential anti-diabetic properties. |

Plant Growth Stimulating Effects

Plant growth regulators are crucial for modern agriculture, and there is a continuous search for new compounds that can enhance plant growth and yield. While specific studies on the plant growth stimulating effects of this compound are not documented in the available literature, the pyrrole moiety is found in natural compounds that can influence plant physiology.

The application of exogenous chemical compounds to modulate plant growth is a well-established practice. nih.gov For instance, certain chemicals can mitigate the phytotoxic effects of pesticides and promote growth under stress conditions. nih.gov The structural characteristics of this compound, particularly the nitrogen-rich pyrrole ring, suggest a potential for interaction with plant biochemical pathways.

Table 3: Potential for Plant Growth Regulation

| Compound Class | Potential Application | Rationale |

| Pyrrole derivatives | Plant Growth Stimulation | The pyrrole ring is a component of various natural products and may interact with plant hormones and signaling pathways. |

| Acetohydrazide derivatives | Stress Mitigation in Plants | Certain chemical structures can help plants overcome stress induced by factors like pesticides. nih.gov |

Elucidation of Biological Mechanisms of Action

Molecular Target Identification and Interaction Profiling

The biological effects of small molecules are often initiated by their interaction with specific molecular targets. For pyrrole (B145914) derivatives, a variety of enzymes and receptors have been identified as potential interaction partners, leading to the modulation of their function.

Enzyme Inhibition (e.g., Kinases, DNA Gyrase, MAO-B, AChE)

The pyrrole scaffold is a common feature in a number of potent enzyme inhibitors. Research into derivatives of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has revealed inhibitory activity against several key enzymes.

Kinases: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a crucial kinase involved in angiogenesis, the formation of new blood vessels, a process vital for tumor growth. nih.govnih.gov Several novel pyrrolo[2,3-d]pyrimidine-based compounds have been synthesized and shown to be potent inhibitors of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range. nih.gov For instance, certain pyrrolo[2,3-d]pyrimidine derivatives with biaryl urea (B33335) moieties exhibited IC50 values of 11.9 and 13.6 nM against VEGFR-2. nih.gov Additionally, some pyrrole derivatives have been identified as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR), another key kinase in cancer progression. nih.gov

DNA Gyrase: DNA gyrase is an essential bacterial enzyme, making it an attractive target for the development of new antibacterial agents. nih.govnih.gov A class of compounds known as N-phenylpyrrolamides, which share the pyrrole core, have been identified as inhibitors of DNA gyrase. nih.gov These compounds bind to the ATP pocket of the GyrB subunit, leading to the inhibition of DNA synthesis and bacterial cell death. nih.gov A pyrrole hit that formed the basis for these inhibitors had a binding constant of 1 mM, and subsequent optimization led to compounds with a 50% inhibitory concentration (IC50) of 3 μM. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. nih.govrsc.org A study on pyrrole-based hydrazide-hydrazones identified several compounds with inhibitory activity against AChE. researchgate.net One of the top-ranked compounds, 12d, demonstrated a 55% inhibition of AChE at a concentration of 10 μM. researchgate.net Further research on polysubstituted pyrrole derivatives identified compound 4ad as a potent and selective AChE inhibitor with an IC50 value of 2.95 ± 1.31 µM. nih.gov

| Compound Class | Target Enzyme | IC50 / Inhibition | Reference(s) |

| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR-2 | 11.9 nM and 13.6 nM | nih.gov |

| N-phenylpyrrolamide lead compound | DNA Gyrase | 3 µM | nih.gov |

| Pyrrole-based hydrazide-hydrazone (12d) | Acetylcholinesterase (AChE) | 55% inhibition at 10 µM | researchgate.net |

| Polysubstituted pyrrole (4ad) | Acetylcholinesterase (AChE) | 2.95 ± 1.31 µM | nih.gov |

Receptor Modulation and Signaling Pathway Alterations

Beyond direct enzyme inhibition, pyrrole derivatives have been shown to modulate the function of cellular receptors and alter downstream signaling pathways. A patent for pyrrole derivatives has described their activity as CRTH2 receptor modulators. google.com The CRTH2 receptor is involved in inflammatory responses.

Furthermore, the inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR by pyrrole derivatives directly impacts major signaling cascades. nih.gov By blocking these receptors, these compounds can interfere with pathways that are crucial for cell proliferation and survival. nih.gov

Ligand-Target Binding Affinity Studies

The effectiveness of a compound is often related to its binding affinity for its molecular target. For N-phenylpyrrolamide inhibitors of DNA gyrase, the initial pyrrole fragment was identified through nuclear magnetic resonance (NMR) screening, which detected its binding to the ATP pocket of the enzyme with a binding constant of 1 mM. nih.gov Molecular docking studies of pyrrole-based hydrazide-hydrazones against AChE have shown that these compounds can fit into the active site of the enzyme, with calculated binding energies (MM/GBSA scores) ranging from -60.44 to -70.93 Kcal/mol for the top ten compounds. researchgate.net These computational studies help to rationalize the observed inhibitory activities and guide the design of more potent derivatives.

Cellular Pathway Perturbations

The interaction of this compound and its analogs with molecular targets can lead to significant disruptions in cellular processes, such as the induction of programmed cell death (apoptosis) and the inhibition of new blood vessel formation (angiogenesis).

Induction of Apoptosis

Apoptosis is a critical process for removing damaged or cancerous cells. A number of studies have demonstrated the ability of pyrrole derivatives to induce apoptosis in cancer cells. For example, a series of novel pyrrole-tethered bisbenzoxazole derivatives were shown to be potent inducers of early-stage apoptosis in MCF-7 human breast cancer cells. nih.gov These compounds were found to activate the caspase-9-mediated apoptotic pathway. nih.gov Another study on polyenylpyrrole derivatives found that they induced apoptosis in human non-small-cell lung carcinoma cell lines through the loss of mitochondrial membrane potential, release of cytochrome c, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net

| Pyrrole Derivative Class | Cancer Cell Line | Apoptotic Mechanism | Reference(s) |

| Pyrrole-tethered bisbenzoxazoles | MCF-7 (Breast Cancer) | Caspase-9-mediated pathway | nih.gov |

| Polyenylpyrroles | A549 (Lung Carcinoma) | Mitochondrial pathway (cytochrome c release, Bax/Bcl-2 modulation) | researchgate.net |

Inhibition of Angiogenesis (e.g., VEGFR-2 Pathway Interference)

As previously mentioned, the inhibition of VEGFR-2 is a key mechanism for the anti-angiogenic effects of certain pyrrole compounds. nih.govnih.gov By blocking VEGFR-2 signaling, these molecules can disrupt the formation of new blood vessels that tumors require for their growth and metastasis. mdpi.comrsc.org The potency of some pyrrolo[2,3-d]pyrimidine derivatives, with IC50 values in the nanomolar range, highlights the potential of the pyrrole scaffold in developing effective anti-angiogenic agents. nih.gov The inhibition of VEGFR-2 by these compounds leads to a reduction in the proliferation of endothelial cells, which are the building blocks of blood vessels. mdpi.com

Interference with Essential Microbial Processes

The pyrrole scaffold is a key component in compounds that disrupt vital functions in microbes. Derivatives of this compound, particularly those with additional structural modifications, have been shown to target essential enzymatic pathways in bacteria.

Research into a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides demonstrated their potential as inhibitors of both enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR) enzymes in Mycobacterium tuberculosis. nih.gov These two enzymes are critical for the survival of the bacterium. InhA is essential for the synthesis of mycolic acids, a unique and indispensable component of the mycobacterial cell wall, while DHFR is a key enzyme in the folate pathway, which is necessary for the synthesis of nucleotides and certain amino acids. nih.gov The ability of these pyrrole-hydrazide compounds to inhibit these enzymes highlights a mechanism of action that directly interferes with fundamental biosynthetic processes. Molecular docking studies have further illuminated the binding interactions between these molecules and the active sites of the target enzymes. nih.gov

This mechanism of disrupting essential cellular functions is a known feature of some pyrrole-based compounds. For instance, the insecticide Chlorfenapyr, a halogenated pyrrole derivative, functions by disrupting the proton gradient in mitochondrial membranes, which in turn inhibits the production of ATP, leading to cell death. biolmolchem.com While structurally distinct from acetohydrazide, this example underscores the capacity of the pyrrole motif to be incorporated into molecules that interfere with fundamental bioenergetic and biosynthetic processes.

Structure-Activity Relationship (SAR) Investigations

The biological activity of pyrrole derivatives is highly dependent on their molecular structure. SAR studies investigate how modifications to the chemical structure affect the compound's potency and selectivity.

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the pyrrole ring and its associated side chains are critical determinants of biological activity and target selectivity. nih.gov

In a study of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides, the substituents on the terminal acetyl group had a significant impact on their antitubercular efficacy. nih.gov The introduction of various groups led to a range of potencies, with some compounds showing potent activity against M. tuberculosis. For example, compound 5k , which features a 4-chlorophenoxy substituent, exhibited the highest activity with a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL. nih.gov In contrast, other substitutions resulted in moderate to low activity, demonstrating a clear structure-activity relationship.

Table 1: Antitubercular Activity of Substituted Pyrrolyl Benzohydrazides This interactive table summarizes the in vitro antitubercular activity (MIC) of various substituted benzohydrazide (B10538) derivatives against M. tuberculosis H37Rv.

| Compound ID | R-Group (Substitution) | MIC (µg/mL) |

|---|---|---|

| 5f | 2,4-dichlorophenoxy | 1.6 |

| 5i | 4-bromophenoxy | 1.6 |

| 5j | 4-nitrophenoxy | 1.6 |

| 5k | 4-chlorophenoxy | 0.8 |

| 5n | 4-formylphenoxy | 1.6 |

Source: Adapted from research findings on novel benzohydrazides. nih.gov

Broader studies on pyrrole derivatives confirm these principles. For instance, the presence of halogen or methoxy (B1213986) substituents on a phenyl ring attached to a pyrrole core was found to be essential for inhibitory activity against cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.gov Similarly, in the context of hypoxia-inducible factor-1 (HIF-1α) inhibition, attaching aromatic substituents like benzyl (B1604629) and phenethyl groups to the pyrrole structure via suitable alkyl linkers led to enhanced inhibitory activity. nih.gov These findings collectively show that small changes to substituents can fine-tune the potency and selectivity of pyrrole-based compounds. nih.gov

Role of Stereochemical Arrangement in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in biological activity by affecting how a compound interacts with its target and how it is absorbed and distributed. nih.govnih.gov Natural products are typically biosynthesized as single, pure enantiomers, and this chirality often has a profound impact on their function. nih.gov

While specific stereochemical studies on this compound are not widely documented, research on related chiral heterocyclic compounds provides critical insights. A compelling example is the study of the natural product 3-Br-acivicin and its synthetic isomers. nih.gov The antimalarial activity of these compounds was found to be highly dependent on their stereochemistry. Only the isomers with the natural (5S, αS) configuration displayed significant activity against Plasmodium falciparum. nih.gov This suggests that cellular uptake may be mediated by a stereoselective transport system, likely one that recognizes L-amino acids. nih.gov

Fragment-Based Molecular Hybridization in Compound Design

Fragment-based design and molecular hybridization are modern strategies in drug discovery where known active fragments or pharmacophores are combined to create new, more potent, or multi-target compounds. The pyrrole scaffold is a versatile building block in this approach. biolmolchem.comnih.gov

A clear example of this strategy is the design of dual inhibitors for acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1), two enzymes implicated in Alzheimer's disease. nih.gov Researchers designed a series of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives by combining structural features known to interact with each enzyme. nih.gov The design hypothesis involved using an N-benzyl pyrrole fragment, which is known to bind to a specific site on AChE, and linking it to other chemical moieties intended to interact with the catalytic site of BACE1. nih.gov This approach aims to create a single molecule that can modulate two disease-relevant targets simultaneously, which could offer advantages over single-target therapies. nih.gov This illustrates how the pyrrole-hydrazide or similar framework can serve as a linker to connect different pharmacophoric fragments into a novel hybrid compound.

Medicinal Chemistry Applications and Drug Discovery

Identification and Optimization of Lead Compounds

The process of drug discovery often involves the identification of a "lead compound," a chemical structure with promising biological activity that can be chemically modified to enhance its therapeutic properties. nih.gov 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has been utilized as a key building block in the generation of new lead compounds. mdpi.com

For instance, this hydrazide has been used to synthesize a novel ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione. mdpi.com The synthesis involved reacting the acetohydrazide with 1-naphthyl isothiocyanate, followed by cyclization. mdpi.com This resulting triazoline-thione derivative and its metal complexes have been investigated for their anticancer activities. mdpi.com The selection of the naphthyl substituent was based on its known association with anticancer properties. mdpi.com

Furthermore, the core structure of this compound has been incorporated into pyrrole-based hydrazide-hydrazones. nih.gov These compounds have been evaluated as potential multi-target agents for conditions like Alzheimer's disease, demonstrating inhibitory activity against enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.govresearchgate.net The unsubstituted pyrrole-based hydrazide, closely related to the parent acetohydrazide, was identified as a potent dual inhibitor of these enzymes. researchgate.net

The optimization of these lead compounds often involves modifying peripheral chemical groups to improve factors like potency, selectivity, and pharmacokinetic properties. For example, in the development of non-hydroxamate LpxC inhibitors, a lead optimization strategy led to the discovery of a candidate with efficacy against carbapenem-resistant bacteria. nih.gov This highlights the iterative process of chemical synthesis and biological testing that is central to lead compound optimization.

Strategies for Overcoming Microbial Drug Resistance

The emergence of microbial drug resistance is a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.gov Pyrrole (B145914) derivatives and hydrazone-containing compounds have shown promise in addressing this issue. nih.govnih.gov

One key strategy is the development of compounds that are effective against resistant strains. For example, certain pyrazolo-1,2-benzothiazine acetamides have demonstrated potent activity against methicillin-resistant and multidrug-resistant strains of Staphylococcus aureus. beilstein-journals.org While not directly derived from this compound, this research illustrates the potential of related heterocyclic structures in combating resistant pathogens.

Another approach involves targeting novel microbial pathways or virulence factors. The pyrrole-2-carboxamide moiety, for instance, is a critical component in compounds that inhibit the ATPase activity of the GyrB domain of DNA gyrase in Mycobacterium tuberculosis. nih.gov

The synthesis of hybrid molecules, combining the pyrrole scaffold with other pharmacologically active moieties, is a further strategy. This can lead to compounds with multiple mechanisms of action, potentially reducing the likelihood of resistance development. nih.govnih.govbeilstein-journals.org The inherent versatility of the this compound core makes it an attractive starting point for creating such hybrid structures.

Design and Development of Multi-Target Therapeutic Agents

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. mdpi.comnih.gov This has led to a growing interest in multi-target therapeutic agents, which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov

The scaffold of this compound is well-suited for the design of such multi-target ligands. As mentioned earlier, pyrrole-based hydrazide–hydrazones derived from this compound have been investigated as dual inhibitors of MAO-B and AChE for the potential treatment of Alzheimer's disease. nih.govresearchgate.net The rationale behind this approach is that inhibiting both enzymes may offer superior therapeutic benefits compared to targeting a single pathway. nih.gov

In the context of cancer, derivatives of this compound have been used to create coordination complexes with various transition metals. mdpi.com These metal complexes have shown anticancer activity against human colon adenocarcinoma and lung cancer cell lines. mdpi.com The ligand itself, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, was also shown to interact with anaplastic lymphoma kinase (ALK), a target in certain cancers. mdpi.com This suggests that both the ligand and its metal complexes could function as multi-target agents.

The design of these agents often involves computational methods, such as molecular docking, to predict how a molecule will bind to different protein targets. mdpi.comnih.gov This in silico approach helps to guide the synthetic efforts towards compounds with the desired multi-target profile.

Synthesis of Novel Pharmacophores and Hybrid Molecules

A pharmacophore is the essential set of steric and electronic features of a molecule that are necessary to ensure its interaction with a specific biological target. The synthesis of novel pharmacophores is a cornerstone of drug discovery. nih.gov this compound serves as a valuable precursor for generating new pharmacophoric scaffolds. mdpi.comnih.gov

By reacting the hydrazide group with various aldehydes and ketones, a diverse library of hydrazones can be created. nih.govnih.gov These hydrazones possess the general structure R-C=N-NH-C(=O)-R', where the R and R' groups can be systematically varied to explore the structure-activity relationships (SAR). This approach has been used to synthesize novel pyrrole hydrazones with antiproliferative activity. nih.gov In one study, reacting a pyrrole hydrazide with different substituted pyrrole aldehydes led to a series of hydrazones, with one compound showing selective activity against human melanoma cells. nih.gov

The concept of hybrid molecules involves combining two or more pharmacophores into a single chemical entity. This can lead to compounds with improved affinity, selectivity, or a dual mode of action. nih.govbeilstein-journals.org The this compound scaffold is readily amenable to the creation of such hybrids. For example, linking the pyrrole moiety to a naphthalenyl group via a triazoline-thione linker resulted in a novel anticancer agent. mdpi.com Similarly, the synthesis of pyrrole-based hydrazide–hydrazones for Alzheimer's disease represents the creation of hybrid molecules designed to interact with both MAO-B and AChE. nih.gov

The synthesis of these novel structures often utilizes efficient methods like microwave-assisted synthesis to reduce reaction times and improve yields. nih.gov

Advanced Research Techniques and Methodologies

Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR is used to determine the number of different types of protons and their relative arrangements in a molecule. For 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide , the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the N-methyl group, the pyrrole (B145914) ring, the methylene (B1212753) bridge, and the hydrazide moiety. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the pyrrole ring would appear in the aromatic region, while the N-methyl and methylene protons would be found in the upfield region. The integration of these signals would correspond to the number of protons in each group (3H for the methyl, 1H for each pyrrole proton, 2H for the methylene group, and 3H for the hydrazide NH and NH₂).

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in the molecule. libretexts.org Each unique carbon atom in This compound will give a distinct signal. The carbonyl carbon of the hydrazide group is expected to appear significantly downfield (around 170 ppm) due to the deshielding effect of the oxygen atom. libretexts.orgoregonstate.edu The carbons of the pyrrole ring will resonate in the aromatic region, while the N-methyl and methylene carbons will appear at higher field strengths. oregonstate.edu

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Proton | ~ 8.0 - 9.0 | Singlet | -NH- (hydrazide) |

| Proton | ~ 6.6 | Triplet | H-5 (pyrrole) |

| Proton | ~ 6.0 | Triplet | H-3 (pyrrole) |

| Proton | ~ 5.9 | Triplet | H-4 (pyrrole) |

| Proton | ~ 4.0 - 4.5 | Singlet | -NH₂ (hydrazide) |

| Proton | ~ 3.6 | Singlet | -CH₂- |

| Proton | ~ 3.5 | Singlet | N-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Carbon | ~ 170 | C=O (amide) |

| Carbon | ~ 128 | C-2 (pyrrole) |

| Carbon | ~ 122 | C-5 (pyrrole) |

| Carbon | ~ 107 | C-3 (pyrrole) |

| Carbon | ~ 106 | C-4 (pyrrole) |

| Carbon | ~ 35 | -CH₂- |

| Carbon | ~ 33 | N-CH₃ |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of This compound would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of the hydrazide moiety would be confirmed by N-H stretching vibrations, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a strong, sharp band expected around 1650-1680 cm⁻¹. researchgate.netnih.gov The C-N stretching vibrations and N-H bending vibrations would also be observable in the fingerprint region (below 1500 cm⁻¹). The pyrrole ring would show characteristic C-H and C=C stretching vibrations. researchgate.net

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydrazide (N-H) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1000 - 1350 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. chemguide.co.uk For This compound , high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, which can be used to confirm its molecular formula (C₇H₁₁N₃O). The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the mass of the entire molecule. researchgate.net

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.orglibretexts.org The fragmentation of This compound would likely involve cleavage of the bonds in the acetohydrazide side chain. miamioh.edu Common fragmentation pathways could include the loss of the hydrazide group (•NHNH₂) or cleavage of the C-C bond between the methylene group and the carbonyl group, leading to the formation of characteristic fragment ions. The observation of the 1-methyl-1H-pyrrol-2-ylmethyl cation would be a key indicator of the compound's structure.

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and are therefore critical for monitoring the progress of a chemical reaction and assessing the purity of the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. trygvehelgaker.no It is also used to determine the purity of the isolated compound. farmaciajournal.com In the synthesis of This compound , TLC would be used to track the conversion of the starting ester (e.g., methyl 2-(1-methyl-1H-pyrrol-2-yl)acetate) to the hydrazide product.

The choice of the eluent (solvent system) is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol) is often used, with the ratio adjusted to obtain an optimal retention factor (Rf) value for the product, typically between 0.3 and 0.7. The spots on the TLC plate are visualized under UV light or by using a staining agent. A pure compound should ideally show a single spot on the TLC plate in various solvent systems.

In Silico Studies for Drug Design and Mechanism Prediction

In silico studies, which involve computer simulations, are increasingly used in drug discovery to predict the biological activity of a compound and to understand its mechanism of action at a molecular level.

For This compound , molecular docking is a key in silico technique that could be employed. nih.govmdpi.comnih.govplos.org This method predicts the preferred orientation of the molecule when bound to a specific biological target, such as an enzyme or a receptor. By docking the structure of This compound into the active site of various enzymes known to be involved in disease pathways, researchers can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein. mdpi.complos.org These predictions can help to prioritize the compound for further biological testing and can guide the design of more potent analogs. For instance, studies on similar pyrrole derivatives have shown their potential as inhibitors of enzymes like enoyl-ACP reductase and dihydrofolate reductase. mdpi.complos.org

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies for this compound have been reported. While research on derivatives has utilized molecular docking to explore interactions with targets like anaplastic lymphoma kinase, these findings are not directly applicable to the parent compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There is no available data from Density Functional Theory (DFT) calculations that would provide insights into the electronic structure and reactivity of this compound.

ADMET Analysis for Pharmacokinetic and Toxicological Predictions

A specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound has not been published. While in silico predictions have been made for some of its derivatives, indicating potential for activity in certain cancer cell lines, this data cannot be extrapolated to the title compound.

In Vitro and In Vivo Biological Evaluation Assays

Similarly, the biological evaluation of this compound through various in vitro and in vivo assays appears to be largely unreported.

Cell-Based Assays for Cytotoxicity and Proliferation (e.g., MTT colorimetric method, NRU-assay)

There is no specific data available from cytotoxicity and proliferation assays, such as the MTT or Neutral Red Uptake (NRU) assays, for this compound.

Enzymatic Activity Assays (e.g., MAO, AChE)

Investigations into the inhibitory activity of this compound against enzymes such as Monoamine Oxidase (MAO) or Acetylcholinesterase (AChE) have not been found in the scientific literature.

Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC))

There are no published reports detailing the antimicrobial susceptibility of various bacterial or fungal strains to this compound, and therefore, no Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values are available.

Future Research Trajectories and Therapeutic Potential

Exploration of New Chemical Space through Rational Derivatization

The core structure of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide serves as a foundational building block for creating diverse libraries of new chemical entities. The hydrazide functional group is particularly amenable to a variety of chemical reactions, allowing for the introduction of a wide range of substituents and pharmacophores. This rational derivatization approach is key to unlocking the full therapeutic potential of this scaffold.

A primary strategy for derivatization involves the condensation of the hydrazide with various aldehydes and ketones to form hydrazones. This reaction is a straightforward and efficient method for introducing chemical diversity. For instance, novel pyrrole-based hydrazones have been synthesized by reacting a pyrrole (B145914) hydrazide with substituted pyrrole aldehydes. nih.gov This approach allows for the systematic exploration of the structure-activity relationship (SAR), where modifications to the appended aldehyde or ketone can significantly influence the biological activity of the resulting compound.

Another avenue for derivatization is the reaction of the acetohydrazide with different electrophilic reagents to create more complex heterocyclic systems. For example, the hydrazide can be a precursor for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, all of which are important pharmacophores in their own right.

The synthesis of derivatives is not limited to the hydrazide moiety. Modifications to the pyrrole ring, such as the introduction of different substituents at various positions, can also be explored to modulate the compound's properties. The goal of these derivatization strategies is to create lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling of Lead Compounds

Once promising lead compounds have been identified through rational derivatization and initial biological screening, a thorough evaluation of their pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential. This profiling provides critical information on how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as its mechanism of action at the molecular level.

Pharmacokinetics: The study of ADME properties is crucial for determining the optimal dosing regimen and predicting potential drug-drug interactions. For pyrrole-based compounds, understanding their metabolic stability is of particular importance. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be employed in the early stages of development to forecast the pharmacokinetic behavior of new derivatives. ijpsr.com For instance, studies on related acetohydrazide derivatives have utilized such predictions to assess their potential to cross the blood-brain barrier, a key property for drugs targeting the central nervous system. ijpsr.com

Pharmacodynamics: Understanding the mechanism of action of a drug is fundamental to its development. For derivatives of this compound, this involves identifying their molecular targets and elucidating the signaling pathways they modulate. For example, in a study of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives designed for Alzheimer's disease, the compounds were evaluated for their inhibitory potential against two key enzymes, acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov This dual-target approach is a promising strategy for complex diseases. nih.gov

The following table summarizes the inhibitory activities of some representative pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives against AChE and BACE1.

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

| 1a | >100 | 23.45 ± 1.23 |

| 2a | 45.67 ± 2.34 | 12.87 ± 0.98 |

| 3a | 23.45 ± 1.87 | 8.76 ± 0.54 |

| Data extracted from a study on pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. nih.gov |

Translational Research and Clinical Applications in Disease Treatment

The ultimate goal of developing derivatives of this compound is to translate promising preclinical findings into effective clinical treatments for a range of diseases. The broad spectrum of biological activities reported for pyrrole-containing compounds suggests that this scaffold holds promise in various therapeutic areas.

Anticancer Activity: Several studies have highlighted the potential of pyrrole-hydrazone derivatives as anticancer agents. For example, novel pyrrole hydrazones have demonstrated significant antiproliferative activity against melanoma cells in vitro. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest, indicating their potential as chemotherapeutic agents. nih.gov

Antibacterial Activity: The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Pyrrole derivatives have been investigated for their antibacterial properties. A study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides revealed their potential as dual inhibitors of enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR), two crucial enzymes in bacterial metabolic pathways. nih.gov

The table below shows the in vitro antibacterial activity of selected 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide derivatives against Staphylococcus aureus.

| Compound | Substitution | MIC (µg/mL) |

| 5a | Phenyl | 50 |

| 5b | 4-Chlorophenyl | 25 |

| 5c | 2,4-Dichlorophenyl | 12.5 |

| MIC (Minimum Inhibitory Concentration) values against S. aureus. Data adapted from a study on substituted acetylbenzohydrazides. nih.gov |

Neurodegenerative Diseases: As previously mentioned, derivatives of this scaffold are being explored for the treatment of Alzheimer's disease. The ability to design dual-target inhibitors of both AChE and BACE1 from a pyrrole-hydrazide core highlights the versatility of this chemical class in addressing complex multifactorial diseases. nih.gov

Addressing Challenges in Drug Development and Resistance Mechanisms

Despite the therapeutic promise of this compound derivatives, several challenges must be addressed throughout the drug development process. These include optimizing drug-like properties, ensuring safety and efficacy, and overcoming potential drug resistance.

Drug Resistance: The development of drug resistance is a major obstacle in the treatment of infectious diseases and cancer. Bacteria can develop resistance through various mechanisms, including enzymatic inactivation of the drug, modification of the drug target, and increased efflux of the drug from the cell. In cancer, resistance can arise from mutations in the target protein or the activation of alternative signaling pathways. Understanding these resistance mechanisms is crucial for designing next-generation inhibitors that can overcome them. For example, in the context of antibacterial agents, strategies to circumvent resistance could involve the development of compounds that inhibit bacterial efflux pumps or that have multiple cellular targets.

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the versatility and therapeutic potential of this compound and its derivatives make it a compelling area for future research and development. Through rational design, comprehensive pharmacological profiling, and a thorough understanding of the challenges ahead, this compound class may one day yield novel and effective treatments for a variety of human diseases.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and its derivatives?

The synthesis typically involves hydrazinolysis of ester precursors. For example, reacting an alkyl 2-(heterocyclic)acetate (e.g., isopropyl ester) with hydrazine hydrate under reflux in propan-2-ol or ethanol for 3–6 hours yields the acetohydrazide core. Subsequent derivatization via Schiff base formation with aldehydes or ketones in acetic acid can introduce substituents . Key steps include controlling reaction time, solvent polarity, and stoichiometry to avoid side products like hydrazine adducts.

Q. Which spectroscopic techniques are essential for characterizing this compound and its analogs?

Standard characterization includes:

- 1H/13C NMR : To confirm hydrazide NH protons (δ 9–10 ppm) and heterocyclic substituents .

- IR spectroscopy : Identification of C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .

- Elemental analysis (CHNS) : Validates purity and stoichiometry .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 258.11 for the parent compound) confirm molecular weight .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Common assays include:

- Antioxidant activity : DPPH radical scavenging and reducing power assays to evaluate electron-donating capacity .

- Antimicrobial screening : Agar diffusion methods against bacterial strains (e.g., E. coli) to determine inhibition zones .

- Enzyme inhibition : Fluorometric assays (e.g., MAO inhibition) using commercial kits to measure IC₅₀ values .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically investigated?

- Schiff base derivatization : Condensation with substituted aldehydes (e.g., 4-chlorobenzaldehyde) introduces variable aryl/heteroaryl groups. For example, 4-chlorophenyl derivatives show enhanced antiviral activity (IC₅₀ = 8.5 µg/mL against HAV) due to electron-withdrawing effects .

- Structure-activity relationship (SAR) studies : Compare substituents like nitro (-NO₂) or methoxy (-OCH₃) groups to correlate electronic properties with activity .

Q. What advanced techniques resolve structural ambiguities in complex derivatives?

- Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration and hydrogen-bonding networks. For example, SHELXL software refines torsion angles and anisotropic displacement parameters, critical for confirming hydrazone tautomerism .

- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns to distinguish between isobaric species (e.g., m/z 210.1044 for methyl-substituted analogs) .

Q. How can contradictory bioactivity data be analyzed?

- Case study : 4-Chlorobenzylidene substituents enhance actoprotective effects in rats, while 3-nitrobenzylidene groups reduce efficacy due to steric hindrance or metabolic instability .

- Statistical validation : Use dose-response curves and ANOVA to confirm significance of observed differences (e.g., p < 0.05 in antioxidant assays) .

Q. What computational methods complement experimental studies?

- Molecular docking : Predict binding affinities to targets like MAO enzymes. For example, coumarin-acetohydrazide hybrids exhibit π-π stacking with FAD cofactors in MAO-A active sites .

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to explain redox behavior in antioxidant assays .

Q. How can synthetic byproducts or degradation products be identified?

- LC-MS/MS : Monitors reaction mixtures in real-time to detect intermediates (e.g., hydrazine adducts) .

- TLC with derivatization : Use ninhydrin spray to distinguish hydrazides from unreacted esters .

Methodological Considerations

3.1 Designing multi-target studies

Integrate bioactivity data (e.g., antimicrobial + antioxidant) with pharmacokinetic predictions (LogP, polar surface area) to prioritize lead compounds .

3.2 Validating crystallographic data

Cross-validate SHELXL-refined structures with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.